3-acetyl-N-ethylpyridinium bromide
Description
Significance and Research Trajectory of Pyridinium (B92312) Architectures
The significance of pyridinium architectures in contemporary chemical research is vast and multifaceted. These compounds are not merely laboratory curiosities but are integral to numerous applications. Due to their structural versatility, researchers can readily modify the substituents on the pyridine (B92270) ring and the group attached to the nitrogen atom, thereby fine-tuning the compound's properties for specific purposes. researchgate.net
Historically, pyridinium salts gained prominence as versatile synthetic intermediates. Current time information in New York, NY, US. Their inherent reactivity allows them to act as precursors in the synthesis of more complex nitrogen-containing heterocyclic compounds. Current time information in New York, NY, US. The electron-withdrawing nature of the positively charged pyridinium ring makes the attached groups susceptible to nucleophilic attack, a property widely exploited in organic synthesis. chemsrc.com
The research trajectory of pyridinium salts has expanded beyond their role as synthetic intermediates. They are now key components in:
Materials Science: As ionic liquids, a class of salts with low melting points, they offer environmentally benign alternatives to volatile organic solvents. Current time information in New York, NY, US. They are also investigated for use in conducting polymers and nonlinear optical materials. researchgate.netCurrent time information in New York, NY, US.
Catalysis: Pyridinium salts can function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Current time information in New York, NY, US.
Biochemistry: The pyridinium motif is found in vital biological molecules, such as the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) coenzymes, highlighting their fundamental role in biological redox reactions. rsc.org Modified pyridinium salts are also explored as probes for studying biological processes like membrane transport. researchgate.net
Contextualizing 3-Acetyl-N-ethylpyridinium Bromide within Pyridinium Chemistry
This compound is a specific example of a quaternary pyridinium salt. Its structure features an ethyl group attached to the nitrogen atom of the pyridine ring and an acetyl group (a carbonyl group attached to a methyl group) at the 3-position of the ring. The bromide anion serves to balance the positive charge of the pyridinium cation.
The presence of the N-ethyl group classifies it as an N-alkylpyridinium salt. The synthesis of such salts is typically achieved through the quaternization of pyridine or its derivatives with an alkyl halide, in this case, likely bromoethane (B45996) with 3-acetylpyridine (B27631). Current time information in New York, NY, US.
The acetyl group at the 3-position is a significant feature. The carbonyl group is a strong electron-withdrawing group, which further influences the electronic properties of the pyridinium ring. This can affect its reactivity, stability, and potential applications. The reactivity of the acetyl group itself, such as its susceptibility to nucleophilic addition or its ability to participate in condensation reactions, adds another layer of chemical functionality to the molecule.
While extensive research on this compound specifically is not widely documented in publicly available literature, its chemical nature can be inferred from the well-established chemistry of its constituent parts. It stands as a representative molecule at the intersection of N-alkylpyridinium chemistry and the chemistry of acetyl-substituted aromatic systems.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the following table. This data is compiled from available chemical databases and provides a snapshot of its physical and chemical identity.
| Property | Value |
| CAS Number | 148355-65-1 |
| Molecular Formula | C9H12BrNO |
| Molecular Weight | 230.10 g/mol |
| Synonyms | Pyridinium, 3-acetyl-1-ethyl-, bromide (1:1) |
Data sourced from available chemical information databases. chemsrc.com
¹H NMR: Would likely show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons of the pyridinium ring, and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyridinium protons would be downfield due to the deshielding effect of the positive charge and the acetyl group.
¹³C NMR: Would display signals for the two carbons of the ethyl group, the carbons of the pyridinium ring (with the carbon attached to the acetyl group being significantly deshielded), and the carbonyl and methyl carbons of the acetyl group.
IR Spectroscopy: Would be expected to show a strong absorption band for the C=O stretching of the acetyl group, typically in the region of 1680-1700 cm⁻¹, along with characteristic bands for C=C and C=N stretching of the aromatic ring and C-H stretching vibrations.
Mass Spectrometry: The mass spectrum would show the molecular ion of the cation (C9H12NO⁺) at m/z 150.09.
Properties
CAS No. |
148355-65-1 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230 |
Synonyms |
3-acetyl-N-ethylpyridinium bromide |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl N Ethylpyridinium Bromide and Analogues
Alkylation Reactions for Pyridinium (B92312) Salt Formation
The most direct and common method for synthesizing pyridinium salts is through the N-alkylation of a pyridine (B92270) derivative. This reaction, known as the Menschutkin reaction, involves the nucleophilic attack of the pyridine nitrogen on an alkyl halide.
The formation of 3-acetyl-N-ethylpyridinium bromide is typically achieved through the direct N-alkylation of 3-acetylpyridine (B27631) with ethyl bromide. This is a classic SN2 reaction where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of the ethyl bromide, displacing the bromide ion which then becomes the counter-ion in the resulting salt. researchgate.net The presence of the electron-withdrawing acetyl group at the 3-position deactivates the pyridine ring, which can influence the reaction conditions required for efficient quaternization. researchgate.net
The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724) or acetone, and may require heating to proceed at a reasonable rate. The choice of solvent and temperature is critical for optimizing the yield and minimizing potential side reactions.
Table 1: Typical Reaction Parameters for Direct N-Alkylation
| Parameter | Description | Typical Value/Condition |
| Substrate | The pyridine derivative to be alkylated. | 3-Acetylpyridine |
| Alkylating Agent | The source of the N-alkyl group. | Ethyl Bromide (CH₃CH₂Br) |
| Solvent | Medium for the reaction. | Acetonitrile, Acetone, Tetrahydrofuran (THF) |
| Temperature | Energy input to drive the reaction. | Room Temperature to Reflux |
| Reaction Time | Duration required for completion. | 1 to 24 hours |
In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of pyridinium salts. These approaches offer significant advantages, including reduced reaction times, higher yields, and simplified work-up procedures. nih.gov
One such method involves supporting the reactants on a solid matrix, like silica (B1680970) gel, and irradiating the mixture with microwaves. nih.gov This technique can dramatically accelerate the quaternization reaction, often reducing reaction times from hours to minutes. For instance, the synthesis of certain monomeric pyridinium bromides saw reaction completion in as little as 4 minutes with yields up to 92% under microwave-assisted, solvent-free conditions. nih.gov Another approach utilizes a muffle furnace with a silica support, which also avoids toxic solvents and can lead to high yields and easy separation of the product. nih.gov
Table 2: Comparison of Conventional vs. Solvent-Free Synthesis
| Method | Reaction Time | Yield | Environmental Impact |
| Conventional (in Solvent) | Hours (e.g., 1-12 h) | Moderate to High | Generates solvent waste |
| Microwave-Assisted (Solvent-Free) | Minutes (e.g., 2-7 min) | High (e.g., 92-96%) nih.gov | Minimal waste, high atom economy nih.gov |
| Silica-Supported (Muffle Furnace) | Short | High | Avoids toxic solvents nih.gov |
Functionalization of the Pyridine Core Pre-Quaternization
An alternative strategy for producing diverse pyridinium bromide analogues involves chemically modifying the pyridine ring before the N-alkylation step. This approach allows for the introduction of various functional groups onto the carbon framework of the heterocycle, which would be difficult to achieve after the ring has been quaternized.
For example, methods have been developed for the selective functionalization of pyridines at positions remote from the nitrogen atom, such as the C4 position. nih.gov This can be achieved through a metalation-capture protocol using reagents like n-butylsodium, which circumvents the nucleophilic addition side reactions commonly seen with other organometallic bases. nih.gov Following metalation, a wide range of alkyl and aryl groups can be introduced. The resulting substituted pyridine can then be N-ethylated to yield a C4-functionalized N-ethylpyridinium bromide. Other pre-functionalization reactions include the synthesis of aminobromopyridines via Hofmann degradation, which can then serve as precursors for more complex pyridinium salts. google.com
Derivatization from Related Pyridinium Scaffolds
It is also possible to synthesize target pyridinium compounds by modifying an existing pyridinium salt. This strategy is particularly useful when the desired functionality is more easily introduced by displacing a leaving group on a pre-formed pyridinium ring.
This process involves a sequence where a starting pyridine is first quaternized to activate the ring for nucleophilic substitution. A leaving group at a position such as C4 can then be displaced by a desired nucleophile. This creates a new, functionalized pyridinium salt. google.com This "quaternization-modification" pathway demonstrates the versatility of the pyridinium scaffold as an intermediate for further chemical transformations. google.com
Purification and Isolation Techniques for Pyridinium Bromides
As ionic compounds, pyridinium bromides are typically crystalline solids at room temperature. Their purification and isolation rely on these properties.
A common and effective method for purification is recrystallization . This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure pyridinium salt crystallizes out, leaving impurities behind in the mother liquor.
Another simple technique is washing . After the reaction, the solid product can be washed with a solvent in which the pyridinium salt is insoluble but the unreacted starting materials are soluble. For example, excess substituted pyridine can be removed by washing the precipitated product with a solvent like dry acetonitrile. nih.gov
For removing water, which pyridine and its salts can readily absorb, drying agents are employed. lookchem.com Common methods include:
Drying over solid desiccants like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂). lookchem.com
Using molecular sieves to trap water molecules. lookchem.com
In cases with more persistent impurities, complexation can be used. For instance, crude pyridine can be purified by forming a crystalline complex with zinc chloride (ZnCl₂), which is then isolated and treated with a strong base to regenerate the pure pyridine. lookchem.com While this applies to the precursor, similar principles can be adapted for the purification of the final salt.
Table 3: Common Purification Techniques for Pyridinium Bromides
| Technique | Purpose | Description |
| Recrystallization | High-Purity Isolation | Dissolving the crude salt in a hot solvent and allowing it to crystallize upon cooling. |
| Solvent Washing | Removal of Starting Materials | Washing the solid product with a solvent (e.g., acetonitrile) to remove soluble impurities. nih.gov |
| Drying | Removal of Water | Using desiccants like KOH, CaO, or molecular sieves. lookchem.com |
| Chromatography | Separation of Mixtures | Flash chromatography using a solid support like silica gel can be used to separate the desired salt from byproducts. google.com |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Acetyl N Ethylpyridinium Bromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Chemical Shift Analysis
Proton NMR (¹H NMR) spectroscopy of 3-acetyl-N-ethylpyridinium bromide reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The electron-withdrawing nature of the positively charged nitrogen atom and the acetyl group significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to those in unsubstituted pyridine (B92270).
The ethyl group protons also exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the positively charged nitrogen are deshielded and appear as a quartet, while the terminal methyl protons (-CH₃) appear as a triplet at a higher field. The acetyl group's methyl protons typically present as a sharp singlet.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |
| Pyridinium (B92312) Ring Protons | 7.5 - 9.5 | Multiplets |
| Acetyl Protons (CH₃) | 2.5 - 3.0 | Singlet |
| Ethyl Protons (N-CH₂) | 4.5 - 5.0 | Quartet |
| Ethyl Protons (CH₃) | 1.5 - 2.0 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Carbon (¹³C) NMR Signal Correlation
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment. libretexts.org
The carbonyl carbon of the acetyl group is characteristically found at a very low field (190-200 ppm). The carbons of the pyridinium ring appear in the aromatic region (120-150 ppm), with their specific shifts influenced by the positions of the acetyl and ethyl groups. The carbons of the N-ethyl group are observed at higher fields.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Approximate Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 190 - 200 |
| Pyridinium Ring Carbons | 125 - 150 |
| Ethyl Carbon (N-CH₂) | 50 - 60 |
| Acetyl Carbon (CH₃) | 25 - 30 |
| Ethyl Carbon (CH₃) | 10 - 15 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. sdsu.edu For instance, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It also helps to trace the coupling network among the protons on the pyridinium ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduscribd.com For example, the signal for the acetyl protons in the ¹H spectrum will show a correlation to the acetyl methyl carbon signal in the ¹³C spectrum. This is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons that are two or three bonds apart. sdsu.eduscribd.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbon of the pyridinium ring to which the acetyl group is attached. For example, an HMBC spectrum would show a correlation between the acetyl protons and the carbonyl carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy Characterization
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups. docbrown.info The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the acetyl group. The presence of the aromatic pyridinium ring will give rise to C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the alkyl groups are expected in the 2800-3100 cm⁻¹ range.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1680 - 1700 |
| Aromatic Ring (C=C, C=N) | Stretching | 1500 - 1650 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 2960 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov While strong dipoles lead to strong IR absorptions, changes in polarizability during a vibration lead to strong Raman signals. Therefore, the symmetric vibrations of the pyridinium ring, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C=O stretch is also typically observable in Raman spectra. The use of Raman spectroscopy can be particularly advantageous for in-situ reaction monitoring. connectjournals.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular mass and structural details of this compound. The analysis provides the mass-to-charge ratio (m/z) of the intact cation and its various fragments, which are generated through controlled cleavage within the spectrometer.
The molecular formula for this compound is C9H12BrNO, with a molecular weight of approximately 230.1 g/mol . guidechem.comchemsrc.com In the mass spectrometer, the compound is ionized, and the primary species observed is the 3-acetyl-N-ethylpyridinium cation, [C9H12NO]⁺. This cation has a calculated exact mass of 229.010223 amu. chemsrc.com High-resolution mass spectrometry can confirm this exact mass, thereby verifying the elemental composition of the molecule.
The fragmentation of the 3-acetyl-N-ethylpyridinium cation is predictable based on its structure, which includes an N-ethyl group and a 3-acetyl group attached to the pyridinium ring. The positive charge on the nitrogen atom influences the fragmentation pathways. Common fragmentation patterns arise from the cleavage of bonds adjacent to the pyridinium ring and the carbonyl group. libretexts.org
Key fragmentation pathways include:
Loss of the ethyl group: Alpha-cleavage next to the nitrogen can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion with an m/z value corresponding to the 3-acetylpyridine (B27631) radical cation. miamioh.edu
Loss of the acetyl group: Cleavage of the bond between the pyridinium ring and the acetyl group can result in the loss of an acetyl radical (•COCH₃). libretexts.org
Loss of a methyl group: Cleavage of the carbon-carbon bond within the acetyl group can lead to the loss of a methyl radical (•CH₃). savemyexams.com
Because bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any fragments that retain the bromine atom would appear as a pair of peaks (M and M+2) of similar intensity, separated by two m/z units. savemyexams.comdocbrown.info However, for the isolated cation, the most prominent fragments result from the decomposition of the organic structure itself.
Table 1: Predicted Mass Spectrometry Fragments for the 3-Acetyl-N-ethylpyridinium Cation
| Fragment Ion | Structure | Mass Lost | Predicted m/z | Notes |
| Molecular Cation | [C₉H₁₂NO]⁺ | - | ~150 | The parent ion of the cationic species. |
| [M - C₂H₅]⁺ | [C₇H₇NO]⁺ | 29 | ~121 | Result of losing the ethyl group. |
| [M - COCH₃]⁺ | [C₇H₉N]⁺ | 43 | ~107 | Result of losing the acetyl group. |
| [M - CH₃]⁺ | [C₈H₉NO]⁺ | 15 | ~135 | Result of losing a methyl radical from the acetyl group. |
X-ray Crystallography for Solid-State Structural Determination
While the specific crystal structure of this compound is not publicly detailed, analysis of similar N-alkylpyridinium bromide salts provides insight into the expected structural features. researchgate.netresearchgate.net The analysis would reveal the geometry of the pyridinium ring and the orientation of the ethyl and acetyl substituents.
In the crystal lattice, the 3-acetyl-N-ethylpyridinium cations and bromide anions would be arranged in a regular, repeating pattern. The structure is stabilized by a network of intermolecular forces, primarily electrostatic interactions between the positively charged pyridinium cation and the negatively charged bromide anion. Furthermore, C-H···Br hydrogen bonds are expected to play a significant role in the crystal packing, linking the cations and anions into a cohesive three-dimensional structure. researchgate.net Studies on related compounds, such as 3-amino-1-propylpyridinium bromide, show the formation of such hydrogen-bonded chains that propagate throughout the crystal. researchgate.net X-ray absorption spectroscopy on similar ionic liquids also confirms that the local structure is heavily defined by the interactions between the bromide anion and the cationic head group. nih.gov
A typical crystallographic analysis would yield a set of parameters that precisely define the crystal structure, as illustrated in the representative table below.
Table 2: Representative Data from an X-ray Crystallographic Analysis
| Parameter | Description | Example Value |
| Chemical Formula | The elemental composition of the compound. | C₉H₁₂BrNO |
| Formula Weight | The mass of one mole of the compound. | 230.10 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell along the x, y, and z axes. | a = 8.3, b = 17.4, c = 27.0 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95, γ = 90 |
| V (ų) | The volume of the unit cell. | 3894 |
| Z | The number of formula units per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |
Mechanistic Investigations of 3 Acetyl N Ethylpyridinium Bromide Reactivity
Nucleophilic Dearomatization Reactions Involving Pyridinium (B92312) Salts
Nucleophilic addition to the electron-deficient pyridine (B92270) ring of 3-acetyl-N-ethylpyridinium bromide is a key reaction pathway. The acetyl group at the 3-position significantly influences the regioselectivity of these additions.
The addition of nucleophiles to 3-substituted pyridinium salts, such as this compound, is a well-established method for the synthesis of substituted dihydropyridines. The regioselectivity of this addition is primarily governed by the electronic and steric effects of the substituent at the 3-position. For this compound, the electron-withdrawing nature of the acetyl group is expected to direct nucleophilic attack to the C2 and C6 positions of the pyridine ring, which are electronically activated.
Studies on various 3-substituted pyridinium salts have shown that the regioselectivity can be controlled to favor the formation of 2,3-disubstituted 1,2-dihydropyridines. nih.gov This selectivity is often achieved through careful choice of the nucleophile and reaction conditions. While specific stereoselectivity studies on this compound are not extensively documented in publicly available literature, the planar nature of the pyridinium ring means that nucleophilic attack can occur from either face of the ring. In the absence of a chiral auxiliary or catalyst, this would typically lead to a racemic mixture of products.
Table 1: Expected Regioselectivity of Nucleophilic Addition to this compound
| Position of Attack | Electronic Factors | Steric Factors | Expected Product |
| C2 | Activated by the positively charged nitrogen and the acetyl group. | Less sterically hindered than C4. | 1-ethyl-2-nucleophile-3-acetyl-1,2-dihydropyridine |
| C4 | Less electronically activated compared to C2 and C6. | Generally accessible. | 1-ethyl-4-nucleophile-3-acetyl-1,4-dihydropyridine |
| C6 | Activated by the positively charged nitrogen. | Potentially the most accessible position for bulky nucleophiles. | 1-ethyl-6-nucleophile-3-acetyl-1,6-dihydropyridine |
Grignard reagents are potent nucleophiles that readily add to the electrophilic carbon atoms of pyridinium salts. lumenlearning.commasterorganicchemistry.com The reaction of a Grignard reagent, such as ethylmagnesium bromide, with this compound is expected to proceed via nucleophilic addition to the pyridinium ring. The primary products would be the corresponding dihydropyridine (B1217469) derivatives. The addition is likely to occur at the C2 or C6 position, driven by the electronic activation provided by the ring nitrogen. youtube.comyoutube.com
The general mechanism involves the attack of the carbanionic carbon of the Grignard reagent on the pyridinium ring, leading to a neutral dihydropyridine. It is important to note that Grignard reagents are also strong bases and can potentially react with any acidic protons in the system.
Table 2: Plausible Products from the Reaction of Ethylmagnesium Bromide with this compound
| Reagent | Expected Addition Position | Product |
| Ethylmagnesium Bromide | C2 | 1,2-diethyl-3-acetyl-1,2-dihydropyridine |
| Ethylmagnesium Bromide | C6 | 1,6-diethyl-3-acetyl-1,6-dihydropyridine |
The addition of cyanide ions to pyridinium rings is a classic reaction in heterocyclic chemistry, leading to the formation of cyanodihydropyridines. chemguide.co.ukyoutube.comlibretexts.orgchemguide.co.uklibretexts.org For this compound, the cyanide ion is expected to add to the positions activated by the electron-withdrawing groups. Studies on analogous N-alkyl-3-carbamoylpyridinium ions have shown that the addition of cyanide proceeds readily. rsc.org The reaction rate and equilibrium are influenced by factors such as the length of the N-alkyl chain and the reaction medium. rsc.org
The mechanism involves the nucleophilic attack of the cyanide ion on the pyridinium ring, followed by protonation to yield the final dihydropyridine product. The regioselectivity would again favor addition at the C2 and C6 positions.
Radical Pathways Initiated by Pyridinium Salt Activation
Beyond nucleophilic additions, pyridinium salts can also engage in radical reactions, typically initiated by single electron transfer.
Pyridinium salts can be activated via single electron transfer (SET) to generate radical intermediates. nih.gov This process can be initiated photochemically or through the use of a chemical reductant. In the case of this compound, the acceptance of an electron would lead to the formation of a pyridinyl radical. The electron-withdrawing acetyl group would stabilize this radical species.
The SET mechanism opens up a range of synthetic possibilities that are distinct from the ionic pathways. The generated pyridinyl radical can participate in various subsequent reactions, including dimerization, hydrogen atom abstraction, or addition to other molecules.
The ability of pyridinium salts to undergo SET makes them valuable as precursors for radical generation. Following the initial reduction, the resulting pyridinyl radical can be considered a "radical reservoir." This means it can exist in equilibrium with other species or be poised to react further under specific conditions.
The fragmentation of the pyridinyl radical derived from this compound could potentially lead to the formation of an ethyl radical and 3-acetylpyridine (B27631), although this would depend on the relative bond dissociation energies. The versatility of pyridinium salts as radical precursors has been harnessed in various synthetic methodologies, often under photoredox catalysis conditions. nih.gov
Functional Group Transfer Reactions
Pyridinium salts have emerged as effective reagents for functional group transfer, primarily through redox-active pathways. nih.gov These reactions often proceed via single-electron transfer mechanisms, where the pyridinium salt can act as a precursor to radical species under mild conditions. rsc.org
The reactivity of this compound in such transfers is dictated by the stability of the intermediates formed upon reduction. The electron-withdrawing acetyl group at the 3-position facilitates single-electron reduction of the pyridinium ring. Upon accepting an electron, the N-ethylpyridinium moiety can undergo fragmentation. Two primary fragmentation pathways are generally considered for N-substituted pyridinium salts: homolytic and heterolytic cleavage of the N-substituent bond. nih.gov
In the context of this compound, a photoinduced single-electron transfer could lead to the formation of a neutral pyridinyl radical. Subsequent fragmentation of the N-C(ethyl) bond would generate an ethyl radical. This process allows for the transfer of the ethyl group to a suitable radical acceptor. The efficiency and selectivity of this transfer are influenced by the reaction conditions, including the choice of photosensitizer and solvent.
| Reaction Type | Proposed Intermediate | Transferred Group | Influencing Factors |
| Radical Ethyl Transfer | 3-acetyl-N-ethylpyridinyl radical | Ethyl radical (•CH₂CH₃) | Photochemical or electrochemical initiation, nature of the radical acceptor |
| Hydride Transfer | Dihydropyridine derivative | Hydride ion (H⁻) | Presence of a suitable hydride acceptor and reaction conditions favoring reduction |
This table illustrates potential functional group transfer pathways for this compound based on established pyridinium salt reactivity.
Photochemical Transformations of Pyridinium Salts
The photochemistry of pyridinium salts is rich and complex, often leading to the formation of structurally diverse products through rearrangements and interactions with the solvent. rsc.orgresearchgate.net
Photoinduced Rearrangements and Valence Isomerization
Upon UV irradiation, pyridinium salts can undergo valence isomerization to form bicyclic structures. For N-alkylpyridinium salts, irradiation typically leads to the formation of a 1-azabicyclo[2.2.0]hexenyl cation, a Dewar-type valence isomer. This intermediate is often unstable and can rearrange further.
In the case of this compound, the excitation of the pyridinium ring would likely lead to the formation of the corresponding 4-acetyl-1-ethyl-1-azabicyclo[2.2.0]hexenyl cation. The position of the acetyl group can influence the stability and subsequent reaction pathways of this intermediate. Theoretical studies on substituted pyridiniums suggest that the electronic nature of the substituent plays a crucial role in the energetics of these rearrangements.
Photosolvation and Photohydration Pathways
In the presence of a nucleophilic solvent such as water or methanol, photoexcited pyridinium salts can undergo photosolvation or photohydration. This process typically involves the attack of the solvent on the photo-activated pyridinium ring or its valence isomers.
For this compound in an aqueous solution, irradiation could lead to the formation of hydroxylated dihydropyridine derivatives. The proposed mechanism involves the formation of the Dewar valence isomer, which is then trapped by water. The regioselectivity of the nucleophilic attack is influenced by the position of the acetyl group, which directs the nucleophile to specific positions on the bicyclic intermediate.
Cycloaddition Reactions with Pyridinium Ylides
Pyridinium ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful method for the synthesis of nitrogen-containing heterocyclic systems, most notably indolizines. nih.govmdpi.com
Formation and Reactivity of N-Acylpyridinium Ylides
The generation of a pyridinium ylide from this compound requires the deprotonation of the carbon atom adjacent to the positively charged nitrogen. However, in this specific compound, the acetyl group is at the 3-position of the pyridine ring and not directly attached to the nitrogen. Therefore, the formation of an N-acylpyridinium ylide is not a direct consequence of its structure.
To engage in the chemistry of N-acylpyridinium ylides, the acetyl group would need to be on the nitrogen atom. For the subject compound, the reactivity in cycloadditions would stem from the formation of a pyridinium ylide through deprotonation of a carbon on a substituent attached to the nitrogen.
However, if we consider the reactivity of a related class of compounds, N-acylpyridinium ylides, these are typically generated in situ from the corresponding N-acylpyridinium salt. The acyl group plays a crucial role in stabilizing the ylide through resonance. The reactivity of these ylides in cycloaddition reactions is well-documented. scripps.edu
Mechanism of Indolizine (B1195054) Formation
The reaction of a pyridinium ylide with a suitable dipolarophile, such as an activated alkene or alkyne, leads to the formation of an indolizine ring system through a [3+2] cycloaddition reaction.
For a pyridinium ylide generated from a precursor related to our subject compound (e.g., an N-phenacyl-3-acetylpyridinium salt), the mechanism would proceed as follows:
Ylide Formation: In the presence of a base, the N-phenacyl-3-acetylpyridinium salt is deprotonated to form the corresponding pyridinium ylide. The negative charge on the exocyclic carbon is stabilized by the adjacent carbonyl group and the pyridinium ring.
Cycloaddition: The ylide then reacts with a dipolarophile in a concerted or stepwise manner. The reaction with an alkyne, for example, would initially form a dihydropyrrolopyridine intermediate.
Aromatization: The intermediate typically undergoes spontaneous aromatization, often through oxidation, to yield the stable indolizine core.
The presence of the acetyl group at the 3-position of the pyridine ring in the starting material would result in a corresponding acetyl-substituted indolizine product. The electronic effect of this group can also influence the rate and regioselectivity of the cycloaddition.
| Step | Description | Key Intermediates |
| 1 | Deprotonation of the N-alkylpyridinium salt | Pyridinium Ylide |
| 2 | [3+2] Cycloaddition with a dipolarophile | Dihydropyrrolopyridine derivative |
| 3 | Aromatization (e.g., via oxidation) | Indolizine |
This table outlines the general mechanism for indolizine formation from a pyridinium ylide.
Electrophilic Reactions of the Pyridinium Ring System
Bromination of this compound
There is no specific information available in the searched scientific literature regarding the electrophilic bromination of this compound. Typically, the electrophilic substitution of pyridinium salts is challenging and requires harsh reaction conditions. The presence of both the N-ethylpyridinium cation and the 3-acetyl group would significantly decrease the electron density of the pyridine ring, making it highly resistant to electrophilic attack by bromine.
Computational and Theoretical Chemical Studies of 3 Acetyl N Ethylpyridinium Bromide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study ionic liquids due to its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For ionic compounds, this involves optimizing the structures of the individual ions (cation and anion) and the ion pair.
Studies on the related N-ethylpyridinium bromide ([EPy]Br) have utilized DFT methods such as B3LYP and B3PW91 with basis sets like 6-31G+(d,p) and 6-311G+(d,p) to obtain optimized geometries. researchgate.netasianpubs.org These calculations help in understanding the fundamental structure of the pyridinium-based ionic liquid. In the case of the 3-acetyl-N-ethylpyridinium cation, the acetyl group at the 3-position introduces additional conformational possibilities. The orientation of the ethyl group relative to the pyridinium (B92312) ring and the rotational position of the acetyl group are key conformational variables. DFT calculations would be essential to determine the lowest energy conformer, which is crucial for accurately predicting other properties. The planarity of the pyridinium ring and the orientation of the substituents are influenced by electronic and steric effects, which can be precisely modeled.
| Computational Method | Basis Set | Application |
| B3LYP | 6-31+G | Geometry optimization of ionic liquid ion-pairs |
| B3PW91 | 6-311G+(d,p) | Calculation of properties and spectroscopy for [EPy]Br asianpubs.org |
| HF (ab initio) | 6-311G+(d,p) | Calculation of properties and spectroscopy for [EPy]Br asianpubs.org |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.
While specific studies on the reaction mechanisms of 3-acetyl-N-ethylpyridinium bromide are not extensively documented, the methodologies are well-established. For instance, theoretical studies on other organic reactions use DFT to model reaction pathways, such as cycloadditions or eliminations. researchgate.net The calculations can reveal whether a reaction is concerted or stepwise by locating the relevant transition states and intermediates. researchgate.net For this compound, DFT could be used to investigate reactions involving the acetyl group, such as nucleophilic addition, or reactions related to the pyridinium ring. Analysis of the transition state structure, energy barrier (activation energy), and reaction thermodynamics provides invaluable insights into the reactivity of the compound. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental spectra.
Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra for N-ethylpyridinium bromide have been performed using DFT (B3PW91) and ab initio (HF) methods with the 6-311G+(d,p) basis set. researchgate.netasianpubs.org The calculated vibrational frequencies, after appropriate scaling, show good agreement with experimental IR spectra. researchgate.netasianpubs.org This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. For this compound, similar calculations would predict the characteristic frequencies of the acetyl group's C=O stretch, in addition to the vibrations of the ethyl group and the pyridinium ring.
NMR Chemical Shifts: The prediction of NMR chemical shifts is another important application of DFT. While experimental ¹H-NMR data for similar pyridinium ionic liquids confirms the structure, theoretical calculations can provide a deeper understanding. mdpi.com For example, in ethyl bromide, the chemical shifts of the CH₂ and CH₃ protons are distinct due to their different chemical environments, which is also captured by theoretical predictions. youtube.com For the 3-acetyl-N-ethylpyridinium cation, DFT calculations could predict the ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra and providing insight into the electronic environment of each nucleus.
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. This is particularly important for understanding the properties of ionic liquids in their bulk, liquid state.
Interionic Interactions and Solvation Effects
MD simulations provide a dynamic picture of the interactions between the cations and anions in an ionic liquid, as well as their interactions with solvent molecules. Studies on similar ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) bromide, have used MD simulations to complement experimental data from X-ray diffraction. nih.gov These simulations reveal details about the spatial arrangement of ions, showing, for example, that bromide anions are distributed symmetrically around the cation ring. nih.gov
For this compound, MD simulations could elucidate the nature of the interactions between the pyridinium cation and the bromide anion. This includes hydrogen bonding between the bromide and acidic protons on the pyridinium ring and ethyl group, as well as π-stacking interactions between pyridinium rings. Furthermore, when dissolved in a solvent like water, MD simulations can model the solvation shell around the ions, revealing how water molecules orient themselves and interact with the charged and polar parts of the 3-acetyl-N-ethylpyridinium cation. researchgate.net
Cluster Formation and Dynamics in Ionic Liquid Systems
In the gas phase or in non-polar solvents, ionic liquids can form clusters of various sizes. Atomistic MD simulations have been used to study the formation, stability, and dynamics of clusters and nanodroplets of ionic liquids. nih.gov These simulations can investigate the thermal stability of clusters and their behavior under external fields. nih.gov The formation of clusters in pyridinium-based ionic liquids containing complex anions like carboranes has also been a subject of study, highlighting the role of specific ion-ion interactions in the structuring of the liquid. rsc.org For this compound, MD simulations could predict the tendency to form ion pairs and larger aggregates, and how the dynamics of these clusters influence the macroscopic properties of the material, such as viscosity and conductivity.
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a class of computational techniques that allow for the study of chemical processes in large, complex systems like solutions or proteins. nih.gov These approaches are particularly relevant when a chemical reaction or electronic property change in a specific part of the system is of interest. nih.govnih.gov The system is partitioned into a smaller, electronically important region treated with high-level quantum mechanics (QM), and a larger surrounding environment treated with computationally less expensive molecular mechanics (MM). nih.gov
For this compound, a QM/MM study would typically define the 3-acetyl-N-ethylpyridinium cation as the QM region. This is because the electronic structure of the cation, including the distribution of the positive charge and the reactivity of the acetyl group, is crucial for its chemical behavior. thieme-connect.de The bromide anion and surrounding solvent molecules, or a biological macromolecule like an enzyme, would constitute the MM region. nih.gov
The primary advantage of this approach is the ability to model the system's behavior more realistically than in a vacuum. The MM environment electrostatically and sterically influences the QM region, which can significantly affect properties such as reaction energy barriers and electronic excitation energies. nih.gov For instance, in a biological context, a QM/MM simulation could elucidate the binding mode of the 3-acetyl-N-ethylpyridinium cation within an enzyme's active site and detail the mechanism of an enzyme-catalyzed reaction involving the substrate. arxiv.org The interactions with amino acid residues in the active site, treated at the MM level, would be explicitly accounted for in the QM calculation of the cation's reactivity. youtube.com
While specific QM/MM studies on this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of biological systems, demonstrating its power and versatility. nih.govarxiv.org
Table 1: Illustrative QM/MM Partitioning for this compound in an Aqueous Solution
| System Component | Region | Computational Method | Rationale |
|---|---|---|---|
| 3-acetyl-N-ethylpyridinium cation | QM | Density Functional Theory (DFT) or ab initio methods | Accurate description of electronic structure, charge distribution, and reactivity is required. |
| Bromide anion | MM | Classical Force Field | Primarily acts as a counterion; its electrostatic interactions can be modeled effectively with MM. |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are valuable in medicinal chemistry and materials science for predicting the activity of new compounds, optimizing lead structures, and understanding the molecular features that govern a particular effect. acs.org
A QSAR or QSPR study involving this compound would typically be part of a larger dataset of structurally related pyridinium salts. The first step in developing a model is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of various aspects of the molecule's structure and can be categorized as:
1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).
3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., steric parameters, solvent-accessible surface area, dipole moment).
Electronic descriptors: Related to the electronic structure (e.g., partial charges on atoms, HOMO/LUMO energies, electrostatic potential).
Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links a selection of these descriptors to the observed activity or property. nih.gov
For a series of pyridinium compounds including this compound, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. The model might reveal that the activity is positively correlated with the electrostatic potential on the pyridinium ring and negatively correlated with the steric bulk of the N-substituent. Such insights would be invaluable for designing new, more potent inhibitors. acs.org Similarly, a QSPR model could predict physical properties like solubility or toxicity.
While no specific QSAR/QSPR models for this compound are documented, the general approach is widely used for heterocyclic compounds. nih.govacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-acetyl-N-ethylpyridinium cation |
Applications of 3 Acetyl N Ethylpyridinium Bromide in Advanced Organic Synthesis and Materials Science
Role as a Catalytic Species in Organic Transformations
The utility of a chemical compound as a catalyst is a cornerstone of modern organic synthesis. This section reviews the role of 3-acetyl-N-ethylpyridinium bromide in various catalytic paradigms.
While pyridinium (B92312) salts are integral to various organocatalytic transformations, often as precursors to N-heterocyclic carbenes or in phase-transfer catalysis, a review of the scientific literature does not yield specific examples of this compound itself being employed as an organocatalyst or a conventional acid catalyst. Its structural features, particularly the acidic protons on the ethyl group adjacent to the pyridinium nitrogen, could theoretically enable certain catalytic cycles, but dedicated research demonstrating this capacity is not available in the reviewed sources.
In transition metal catalysis, pyridinium salts can sometimes serve as precursors to ligands or as ionic liquids providing a unique reaction medium. However, there is no specific information in the reviewed literature detailing the application of this compound as a component in transition metal-catalyzed processes.
Photoredox and electrochemical methods leverage single electron transfer (SET) processes to initiate organic reactions. nih.gov Pyridinium salts can be electrochemically active and participate in such transformations. While the broader class of pyridinium salts has been studied in these contexts, specific studies detailing the use of this compound in photoredox or electrochemical synthetic protocols are not found in the available literature.
Components in Ionic Liquid Formulations
The unique properties of the 3-acetyl-N-ethylpyridinium cation, which combines a delocalized positive charge with a functional acetyl group, make it a valuable component in the design of ionic liquids (ILs). These salts, which are liquid at low temperatures, are gaining traction as environmentally benign alternatives to traditional volatile organic solvents. The structure of the cation is fundamental to tuning the physical and chemical properties of the resulting IL.
Task-Specific Ionic Liquids
Task-specific ionic liquids (TSILs) are a class of ILs where a specific functional group is incorporated into the cation or anion to impart a particular chemical capability. The 3-acetyl-N-ethylpyridinium cation is a prime candidate for creating TSILs. The acetyl group can act as a hydrogen bond acceptor or a coordination site for metal catalysts, allowing for the design of ILs that can actively participate in or direct the course of a chemical reaction, rather than merely serving as an inert solvent.
Electrolyte Components in Electrochemical Systems
Pyridinium bromide derivatives are recognized for their utility as additives in electrolytes for electrochemical energy storage systems, such as zinc/bromine or hydrogen/bromine flow batteries. google.comgoogle.com In these systems, related N-alkyl-pyridinium bromides serve a crucial function by complexing with elemental bromine. google.com This sequestration minimizes the concentration of free bromine in the aqueous electrolyte, a key factor in improving cell performance and safety, especially in membraneless designs. google.com
Furthermore, the presence of these pyridinium salts can prevent the electrolyte from solidifying at low temperatures (as low as 0°C or -5°C), ensuring the flowability of the solution across a broad range of operating conditions. google.com Given its structural similarities, this compound is a compound of interest for similar applications, where the N-ethylpyridinium core provides the essential complexing and physical properties required for advanced battery electrolytes.
Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry investigates chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org In this field, this compound is notable for its participation in host-guest chemistry and its ability to form charge-assisted halogen bonds.
Host-Guest Chemistry
Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org The interactions are governed by non-covalent forces such as hydrogen bonding, ionic interactions, and van der Waals forces. wikipedia.org The 3-acetyl-N-ethylpyridinium cation, with its defined charge and functional groups, can act as a guest. It can be encapsulated by macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. wikipedia.org The binding within the host's cavity can alter the cation's chemical reactivity and physical properties, leading to applications in sensing, controlled release, and catalysis.
Charge-Assisted Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophile. nih.gov The positive charge on the pyridinium ring in N-alkyl-3-halogenopyridinium salts significantly enhances the electrophilic character of a halogen substituent, making it a stronger halogen bond donor. This phenomenon is known as charge-assisted halogen bonding.
A structural study of N-alkylated 3-halogenopyridinium salts, including a close analog to the target compound, provides insight into this interaction. mdpi.comresearchgate.net In the iodide salt of N-acetyl-3-bromopyridinium, a distinct halogen bond forms between the bromine atom on the pyridinium ring and the iodide anion (C−Br⋯I⁻). mdpi.com This interaction is highly directional and plays a key role in the crystal's structural organization. mdpi.comresearchgate.net
| Compound | Interaction | Bond Distance (d) | Bond Angle (∠) |
|---|---|---|---|
| [N-Ace-3-BrPy]I | C−Br⋯I⁻ | 3.694(7) Å | 166.4(1)° |
Use as Reaction Methodologies Development Reagents
Pyridinium salts have been developed as versatile and environmentally benign reagents for various organic transformations. acgpubs.org A prominent example is cetylpyridinium (B1207926) tribromide, which functions as an efficient agent for both the bromination of electron-rich aromatic compounds and the acetylation of alcohols. acgpubs.orgresearchgate.net In such reagents, the pyridinium cation acts as a carrier for the reactive tribromide anion, offering a milder and often more selective alternative to using elemental bromine. acgpubs.org
Following this principle, this compound can serve as a foundational structure for developing new reagents. The inherent reactivity of the pyridinium ring, combined with the functionality of the acetyl group, allows for its potential use as a catalyst or as a precursor to more complex organocatalysts and synthetic reagents. researchgate.net
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of N-alkylpyridinium salts, including 3-acetyl-N-ethylpyridinium bromide, often involves the SN2 reaction between a pyridine (B92270) derivative and an alkyl halide. nih.govrsc.org While effective, this method presents opportunities for improvement in terms of sustainability. Future research is increasingly focused on developing greener synthetic methodologies.
One promising avenue is the exploration of biocatalytic routes. Research into using enzymes for the synthesis of substituted pyridines and piperidines from sustainable sources is an active area. ukri.org For instance, the conversion of biomass-derived compounds like pyridinedicarboxylic acids through enzymatic reduction could offer a more environmentally friendly pathway to pyridine intermediates. ukri.org Although not yet applied explicitly to this compound, these biocatalytic approaches represent a significant paradigm shift. Another area of interest is the use of biodegradable ionic liquids, some of which are pyridinium-based, as reaction solvents, which could be extended to the synthesis of the target compound itself, thereby reducing the environmental footprint. rsc.org The development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks will be crucial.
Exploration of Untapped Reactivity Profiles and Selectivities
The reactivity of pyridinium (B92312) salts is a cornerstone of their utility in organic synthesis. rsc.org For this compound, the acetyl group at the 3-position and the ethyl group on the nitrogen atom dictate its electronic properties and, consequently, its reactivity. Future research will likely delve into previously unexplored reaction pathways and selectivities.
Visible-light-driven photocatalysis has emerged as a powerful tool for the functionalization of pyridinium derivatives. acs.org Studies have shown that organic photocatalysts can facilitate the formation of radicals that react selectively with pyridinium salts under mild, transition-metal-free conditions. acs.org This opens up possibilities for novel transformations of this compound, potentially leading to the synthesis of complex molecules. Furthermore, a deeper understanding of the factors governing the regioselectivity of nucleophilic additions to substituted pyridinium electrophiles will enable more precise control over reaction outcomes. rsc.org Investigating the compound's role in unconventional reaction mechanisms, such as those involving photochemically generated intermediates, could unlock new synthetic applications. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved control, scalability, and safety. The synthesis of pyridinium salts has been successfully adapted to continuous flow processes, often accelerated by techniques like microwave irradiation. nih.govrsc.orgescholarship.org These methods have demonstrated the potential for rapid product formation with high yields. nih.govrsc.org
Future work on this compound will likely involve the development of dedicated flow synthesis protocols. The integration of Bayesian optimization and machine learning algorithms can further accelerate the optimization of reaction conditions, such as temperature, residence time, and stoichiometry, to maximize yield and production rates. nih.govescholarship.orgnih.gov The use of semi-automated analysis techniques, such as online NMR spectroscopy, can provide real-time data for process control and optimization. rsc.orgescholarship.orgnih.gov This move towards automation not only enhances efficiency but also facilitates the on-demand production of the compound.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.gov For pyridinium compounds, DFT calculations can provide insights into their electronic and geometric structures, helping to explain their photophysical behaviors and reactivity. nih.govtandfonline.com
In the context of this compound, advanced computational modeling can be employed for several purposes. DFT can be used to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. tandfonline.com It can also be used to model the interaction of the compound with catalysts or in different solvent environments, aiding in the selection of optimal reaction conditions. mdpi.com By establishing robust structure-property relationships, computational models can facilitate the predictive design of novel pyridinium-based catalysts and materials with tailored functionalities. nih.govnih.gov
Investigation in Emerging Materials Science Contexts
Pyridinium-based compounds are integral to the development of a wide range of functional materials, including ionic liquids, polymers, and components for photovoltaic devices. researchgate.netontosight.ainih.gov The unique properties of this compound, stemming from its specific substitution pattern, make it an interesting candidate for investigation in various materials science applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-acetyl-N-ethylpyridinium bromide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves two steps: (1) acetylation of pyridine at the 3-position using acetic anhydride or acetyl chloride, and (2) quaternization of the nitrogen atom with ethyl bromide. Optimization includes adjusting solvent polarity (e.g., acetonitrile or DMF), reaction temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 pyridine derivative to ethyl bromide). Purity is validated via NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR to confirm substitution patterns and ethyl/acetyl group integration.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- Elemental analysis to assess stoichiometric consistency.
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general bromide salt safety guidelines:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in airtight containers away from moisture.
- For spills, neutralize with inert adsorbents (e.g., silica gel) and dispose of as halogenated waste .
Advanced Research Questions
Q. What mechanistic insights explain the quaternization of 3-acetylpyridine with ethyl bromide, and how do solvent polarity and counterion effects influence reaction kinetics?
- Methodological Answer : The reaction proceeds via an SN2 mechanism , where ethyl bromide acts as the alkylating agent. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyridine’s nitrogen. Counterions (e.g., bromide vs. tetrafluoroborate) can alter reaction rates due to ion-pairing effects, which are studied using kinetic isotopic labeling or conductivity measurements .
Q. How does the 3-acetyl group impact the electrochemical stability and ionic conductivity of this compound compared to unsubstituted N-ethylpyridinium salts?
- Methodological Answer : The electron-withdrawing acetyl group reduces the aromatic ring’s electron density, increasing electrochemical stability but potentially lowering ionic mobility. Compare via cyclic voltammetry (CV) and impedance spectroscopy using analogous salts (e.g., 1-ethylpyridinium bromide) as benchmarks .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how does its structure compare to bioactive pyridinium derivatives?
- Methodological Answer : Screen for acetylcholinesterase inhibition or antimicrobial activity using microplate assays. Structural analogs (e.g., pyrimidine-derived acetamides) show bioactivity via hydrogen bonding and hydrophobic interactions; compare using molecular docking or QSAR models .
Q. How can researchers resolve discrepancies in reported synthetic yields when using different solvent systems?
- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). Validate findings with ANOVA or multivariate regression analysis . For example, acetonitrile may yield higher purity than DMF due to reduced byproduct formation .
Q. What factors govern the thermal stability of this compound in ionic liquid formulations?
- Methodological Answer : Assess via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Decomposition temperatures correlate with substituent electron effects; the acetyl group may enhance stability up to 200°C. Compare with data for 1-ethylpyridinium tetrafluoroborate .
Data Contradiction Analysis
Q. How do conflicting reports on the reactivity of this compound in catalytic applications arise, and what experimental controls mitigate these issues?
- Methodological Answer : Contradictions may stem from trace moisture or counterion variability. Use Karl Fischer titration to verify anhydrous conditions and ion chromatography to confirm counterion consistency. Reproduce results under inert atmospheres (e.g., argon) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
